molecular formula C17H21ClN4O B2570584 2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034201-48-2

2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2570584
CAS No.: 2034201-48-2
M. Wt: 332.83
InChI Key: SVXLTDWGTJNAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H21ClN4O and its molecular weight is 332.83. The purity is usually 95%.
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Scientific Research Applications

Utility in Derivative Synthesis

Researchers have developed methods for synthesizing novel derivatives involving components related to the target compound. For instance, Khalil et al. (2017) described using chloroacetonitrile with piperidine to prepare acetamide derivatives, leading to novel pyrazole and thiazole derivatives with potential for further biological application studies. Similarly, Arafat et al. (2022) synthesized bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety, highlighting a method for creating diverse chemical structures for further research applications (Khalil et al., 2017) (Arafat et al., 2022).

Antitumor and Antibacterial Applications

A number of studies have focused on the antitumor and antibacterial potential of related compounds. Hamama et al. (2013) explored the synthesis, antioxidant, and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which share structural motifs with the target compound, suggesting potential applications in cancer research. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials, which indicates the broader applicability of similar structures in combating microbial infections (Hamama et al., 2013) (Iqbal et al., 2017).

Ligand-Receptor Interaction Studies

The exploration of ligand-receptor interactions is another critical area of research. Shim et al. (2002) detailed the molecular interaction of an antagonist with the CB1 cannabinoid receptor, which shares a similar structural framework to the target compound, indicating its potential relevance in studying receptor binding and signaling pathways (Shim et al., 2002).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-10-16(21-20-12)22-8-6-14(7-9-22)19-17(23)11-13-4-2-3-5-15(13)18/h2-5,10,14H,6-9,11H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXLTDWGTJNAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.